molecular formula C4HF3O2 B6597102 4,4,4-Trifluorobut-2-ynoic acid CAS No. 120801-99-2

4,4,4-Trifluorobut-2-ynoic acid

Cat. No.: B6597102
CAS No.: 120801-99-2
M. Wt: 138.04 g/mol
InChI Key: XYGSSOQVQKSCOK-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobut-2-ynoic acid is a fluorinated carboxylic acid characterized by a triple bond (alkyne group) at the C2 position and a trifluoromethyl (-CF₃) group at the C4 position. The trifluoromethyl group enhances electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals. The alkyne moiety confers reactivity, enabling applications in click chemistry or as synthetic intermediates.

Properties

IUPAC Name

4,4,4-trifluorobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3O2/c5-4(6,7)2-1-3(8)9/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSSOQVQKSCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531509
Record name 4,4,4-Trifluorobut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120801-99-2
Record name 4,4,4-Trifluorobut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Data:

Chloroformate ReagentEster FormedIsolated Yield (%)Hydrolysis ConditionsAcid Yield (%)
Ethyl chloroformateCF₃C≡CCO₂Et351M HCl, reflux50
Benzyl chloroformateCF₃C≡CCO₂CH₂Ph401M NaOH, rt55

While this route offers flexibility in ester selection, the overall yield is limited by the moderate efficiency of the initial esterification step. For example, ethyl 4,4,4-trifluorobut-2-ynoate is obtained in only 35% yield due to competing side reactions.

Comparative Analysis of Synthesis Routes

A critical evaluation of the two primary methods reveals trade-offs between simplicity and yield:

  • Direct Carboxylation :

    • Advantages : Single-step process, no intermediate purification.

    • Limitations : Requires cryogenic conditions (−78°C) and specialized equipment for CO₂ handling.

  • Ester Hydrolysis :

    • Advantages : Ester intermediates are stable and easier to handle.

    • Limitations : Lower overall yield due to inefficient esterification (35–40%) and hydrolysis (50–55%) steps.

Notably, the direct carboxylation method is preferred for large-scale synthesis despite its operational complexity, as it avoids multi-step losses.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobut-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Building Block in Organic Synthesis

One of the primary applications of 4,4,4-Trifluorobut-2-ynoic acid is as a building block for synthesizing various organic compounds. Its unique structure allows for the introduction of trifluoromethyl groups into target molecules, which can significantly enhance their biological activity and stability.

Case Study: Hydroarylation Protocol
Recent studies have demonstrated the use of this compound in a novel hydroarylation protocol that enables the synthesis of 3-(indol-3-yl)-3-(trifluoromethyl)acrylic acid esters without the need for catalysts. This method shows high yields and broad substrate scope, highlighting its utility in producing complex fluorinated compounds efficiently .

Medicinal Chemistry

Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to modify pharmacokinetic properties and enhance biological activity. This compound is being investigated for its potential applications in drug discovery.

Example: Anticancer Agents
Research indicates that derivatives of this compound may possess anticancer properties. The incorporation of trifluoromethyl groups can influence the interactions between these compounds and biological targets, potentially leading to the development of new therapeutic agents .

Polymer Chemistry

The unique properties of fluorinated compounds make them suitable for use in advanced materials. This compound can be employed in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Application: Coatings and Films
Fluorinated polymers derived from this compound are being explored for applications in coatings and films that require low surface energy and high durability. These materials are particularly useful in environments where chemical exposure is a concern .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobut-2-ynoic acid involves its interaction with molecular targets through its trifluoromethyl group and alkyne functionality. These interactions can lead to the inhibition of specific enzymes or the modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties
4,4,4-Trifluorobut-2-ynoic acid C₄H₃F₃O₂ ~140.06* -CF₃, alkyne (-C≡C-) Likely liquid or low-melting solid; reactive
(E)-4,4,4-Trifluorobut-2-enoic acid C₄H₃F₃O₂ 140.06 -CF₃, alkene (-C=C-) Sealed storage (2–8°C); H314 hazard (skin burns)
4-Chlorobut-2-ynoic acid C₄H₃ClO₂ 118.52 -Cl, alkyne (-C≡C-) 97% purity; lab use only
Ethyl 3-amino-4,4,4-trifluorobut-2-enoate C₆H₈F₃NO₂ 183.13 -CF₃, -NH₂, ester (-COOEt) Stable ester; primary amine functionality
4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid C₁₁H₁₁F₃O₂ 232.20 -CF₃, 2-methylphenyl Branched structure; aromatic interactions

*Estimated based on analog (E)-4,4,4-Trifluorobut-2-enoic acid .

Key Observations :

  • Electron-Withdrawing Effects: The -CF₃ group increases acidity compared to -Cl (as in 4-Chlorobut-2-ynoic acid) due to stronger electron withdrawal .
  • Reactivity: The alkyne group in this compound likely enhances reactivity in cycloadditions compared to the alkene in (E)-4,4,4-Trifluorobut-2-enoic acid .
  • Steric and Solubility Effects: Ethyl 3-amino-4,4,4-trifluorobut-2-enoate’s ester and amino groups improve solubility in organic solvents but reduce acidity relative to the free acid .

Biological Activity

4,4,4-Trifluorobut-2-ynoic acid (TFBA) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects of TFBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFBA is characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula of TFBA is C4H3F3O2C_4H_3F_3O_2, and its structure can be represented as follows:

HOOC CC CF3\text{HOOC C}\equiv \text{C CF}_3

The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological membranes.

Biological Activity Overview

Research has indicated that TFBA exhibits various biological activities, including:

  • Antitumor Activity : Studies suggest that TFBA may inhibit tumor growth by targeting specific cellular pathways.
  • Enzyme Inhibition : TFBA has been shown to inhibit certain enzymes, which could have implications in metabolic pathways.

Table 1: Summary of Biological Activities of TFBA

Biological ActivityMechanism of ActionReference
AntitumorInhibition of MYC transcriptional activity
Enzyme InhibitionModulation of IDO1 activity
CytotoxicityInduction of apoptosis in cancer cells

Antitumor Effects

A significant study highlighted the antitumor effects of TFBA on breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in MDA-MB-231 cells, a commonly used model for studying aggressive breast cancer. The mechanism was linked to the downregulation of MYC target genes, which are critical for tumor growth and survival. Notably, treatment with TFBA resulted in over 90% inhibition at concentrations around 50 μM .

Enzyme Inhibition

TFBA has also been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. In vitro assays revealed that TFBA effectively inhibits IDO1 with an IC50 value in the low micromolar range. This inhibition could potentially enhance anti-tumor immunity by preventing the local depletion of tryptophan, which tumors often exploit to evade immune responses .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of TFBA remains underexplored; however, initial studies suggest moderate absorption and distribution characteristics in animal models. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4,4,4-Trifluorobut-2-ynoic acid with high purity?

  • Methodological Guidance : Use factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify interactions between variables. Pre-experimental designs (e.g., single-variable testing) can establish baseline conditions .
  • Key Considerations : Monitor fluorination efficiency via 19F^{19}\text{F} NMR to confirm trifluoromethyl group incorporation . Validate purity using HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Guidance : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Use LC-MS to track degradation products and quantify half-life. Statistical tools like ANOVA can assess significance of degradation pathways .
  • Key Data : Reference NIST guidelines for fluorinated compound stability to design protocols .

Q. What analytical techniques are most effective for resolving structural ambiguities in fluorinated analogs like this compound?

  • Methodological Guidance : Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assign stereochemistry and confirm substituent positions. X-ray crystallography is recommended for unambiguous structural determination .
  • Cross-Validation : Compare spectroscopic data with computational simulations (DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Guidance : Apply evidence-based inquiry by aligning experimental results with theoretical frameworks (e.g., frontier molecular orbital theory). Use kinetic isotope effects or Hammett plots to elucidate electronic influences .
  • Case Study : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) and publish reproducibility metrics .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Guidance : Employ density functional theory (DFT) to model transition states and reaction pathways. Validate predictions using microkinetic simulations and compare with experimental rate constants .
  • Data Integration : Cross-reference computational results with CRDC classifications for chemical engineering process design .

Q. How can researchers design experiments to investigate the compound’s potential in catalytic fluorination or as a ligand in organometallic complexes?

  • Methodological Guidance : Use a pre-test/post-test design with nonequivalent control groups. Test catalytic activity under varying ligand-to-metal ratios and measure turnover frequency (TOF) via GC-MS .
  • Theoretical Framework : Link results to coordination chemistry principles (e.g., hard/soft acid-base theory) to explain ligand behavior .

Q. What strategies mitigate challenges in scaling up this compound synthesis from lab to pilot plant?

  • Methodological Guidance : Apply process control and simulation tools (e.g., Aspen Plus) to identify bottlenecks. Use membrane separation technologies for purification at scale .
  • Safety Protocols : Follow OECD guidelines for handling fluorinated compounds, including fume hood use and waste disposal .

Q. How can interdisciplinary approaches enhance understanding of the compound’s bioactivity or environmental impact?

  • Methodological Guidance : Integrate toxicology assays (e.g., Ames test) with environmental fate modeling. Use bibliometric analysis to identify gaps in existing literature .
  • Data Sources : Leverage PubChem and ECHA databases for cross-disciplinary data validation .

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